molecular formula C24H22N2O3 B3701760 2-(3,5-dimethylphenoxy)-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]acetamide

2-(3,5-dimethylphenoxy)-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]acetamide

Cat. No.: B3701760
M. Wt: 386.4 g/mol
InChI Key: FZOMQJHAACYFFY-UHFFFAOYSA-N
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Description

2-(3,5-dimethylphenoxy)-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]acetamide is a complex organic compound known for its diverse applications in scientific research. This compound features a benzoxazole ring, which is a common motif in medicinal chemistry due to its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethylphenoxy)-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]acetamide typically involves multiple steps:

    Formation of the Benzoxazole Ring: This can be achieved through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.

    Attachment of the Phenoxy Group: The phenoxy group can be introduced via nucleophilic aromatic substitution reactions.

    Acylation: The final step involves the acylation of the benzoxazole derivative with 2-(3,5-dimethylphenoxy)acetyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing robust purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethylphenoxy)-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts or metal hydrides.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

2-(3,5-dimethylphenoxy)-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule in various assays.

    Medicine: Explored for its therapeutic potential due to its structural similarity to known pharmacophores.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethylphenoxy)-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]acetamide involves its interaction with specific molecular targets. The benzoxazole ring can interact with enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, π-π stacking, and hydrophobic interactions, leading to changes in the biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,5-Dimethylphenoxy)propionic acid
  • 2-(2,5-Dimethylphenoxy)-2-methylpropanoic acid
  • 2-(3,5-Dimethylphenoxy)acetamide

Uniqueness

2-(3,5-dimethylphenoxy)-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]acetamide stands out due to its unique combination of a benzoxazole ring and a dimethylphenoxy group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(3,5-dimethylphenoxy)-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O3/c1-15-5-4-6-18(10-15)24-26-21-13-19(7-8-22(21)29-24)25-23(27)14-28-20-11-16(2)9-17(3)12-20/h4-13H,14H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZOMQJHAACYFFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)COC4=CC(=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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